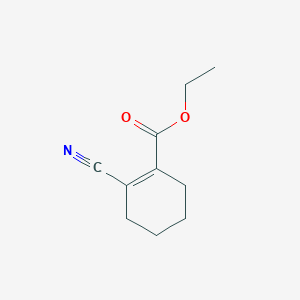
Ethyl 2-cyanocyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyanocyclohexene-1-carboxylate is an organic compound with the molecular formula C10H13NO2. It is a derivative of cyclohexene, featuring a cyano group (-CN) and an ester group (-COOEt) attached to the cyclohexene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanocyclohexene-1-carboxylate can be synthesized through the condensation of cyclohexanone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyanocyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyanocyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl 2-cyanocyclohexene-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The cyano group and ester group provide reactive sites for various chemical transformations. The compound can participate in cyclization reactions to form heterocyclic compounds, which are important in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyanocyclohexene-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclohexane-1-carboxylate: Similar structure but with a ketone group instead of a cyano group.
Methyl 2-oxocyclopentane-1-carboxylate: A smaller ring size and different ester group.
The uniqueness of this compound lies in its combination of a cyano group and an ester group on a cyclohexene ring, which provides distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
ethyl 2-cyanocyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h2-6H2,1H3 |
InChI-Schlüssel |
SENUVZSUSPRTKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)

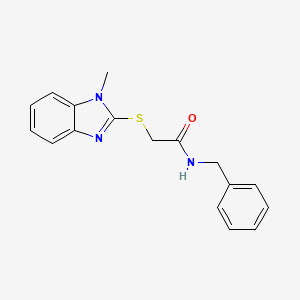
![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)

![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
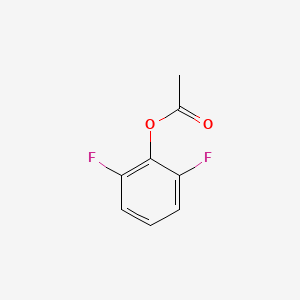
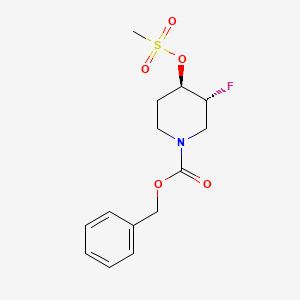
![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
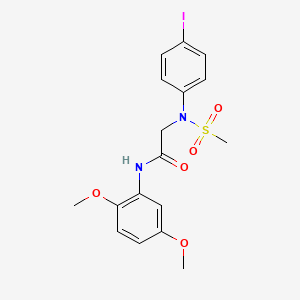

amine hydrochloride](/img/structure/B12449846.png)
